Euptox A

Description

Properties

CAS No. |

79491-71-7 |

|---|---|

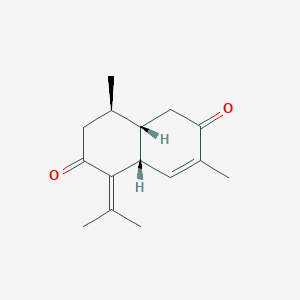

Molecular Formula |

C15H20O2 |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

(4aS,8S,8aR)-3,8-dimethyl-5-propan-2-ylidene-4a,7,8,8a-tetrahydro-1H-naphthalene-2,6-dione |

InChI |

InChI=1S/C15H20O2/c1-8(2)15-12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,9,11-12H,6-7H2,1-4H3/t9-,11+,12+/m0/s1 |

InChI Key |

RDQAKTSDUZUBQC-MVWJERBFSA-N |

Isomeric SMILES |

C[C@H]1CC(=O)C(=C(C)C)[C@H]2[C@@H]1CC(=O)C(=C2)C |

Canonical SMILES |

CC1CC(=O)C(=C(C)C)C2C1CC(=O)C(=C2)C |

Appearance |

Oil |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Euptox A: A Technical Guide to the Identification and Biological Activity of 9-oxo-10,11-dehydroageraphorone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euptox A, chemically known as 9-oxo-10,11-dehydroageraphorone, is a cadinane sesquiterpene and a primary toxic constituent of the invasive plant Ageratina adenophora. This compound has garnered significant interest in the scientific community due to its potent biological activities, including cytotoxic, hepatotoxic, and splenotoxic effects. This technical guide provides a comprehensive overview of the identification, and biological activity of this compound, with a focus on its effects on cancer cell lines and the underlying molecular mechanisms.

Chemical Identification and Characterization

The definitive identification of this compound relies on a combination of chromatographic separation and spectroscopic analysis.

Isolation and Purification

A common method for the extraction and purification of this compound from Ageratina adenophora involves the following steps:

-

Extraction: An ultrasonic-methanol extraction method is employed to obtain the crude extract from the plant material.

-

Purification: The crude extract is then subjected to column chromatography for initial purification, followed by further separation using XAD-2 Macroporous Resin to yield purified this compound[1].

Spectroscopic Data for Structural Elucidation

The precise chemical structure of this compound (Figure 1) is determined through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Figure 1. Chemical structure of this compound (9-oxo-10,11-dehydroageraphorone).

Detailed 1H NMR, 13C NMR, and mass spectral data are crucial for unequivocal identification and are typically found in seminal publications on the compound's isolation.

Biological Activity and Cytotoxicity

This compound has demonstrated significant cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HeLa | Cervical Cancer | 401 | [1] |

| A549 | Lung Cancer | 369 | [1] |

| Hep-2 | Laryngeal Cancer | 427 | [1] |

| Caco-2 | Colorectal Adenocarcinoma | Data not yet fully available in searched literature | |

| MCF7 | Breast Cancer | Data not yet fully available in searched literature |

Table 1. Cytotoxicity of this compound against various cancer cell lines.

Mechanism of Action: Induction of Apoptosis and Autophagy

This compound exerts its cytotoxic effects primarily through the induction of programmed cell death, specifically apoptosis, and in some cell types, autophagy.

Apoptosis in Hepatocytes

In liver cells, this compound triggers apoptosis through a signaling cascade involving reactive oxygen species (ROS) and mitochondrial dysfunction.

Caption: this compound-induced apoptotic signaling pathway in hepatocytes.

Autophagy in Splenocytes

In contrast to its effects on hepatocytes, this compound has been shown to induce autophagy in mouse splenocytes. This process is mediated by the inhibition of the PI3K/Akt/mTOR signaling pathway and the p38 MAPK pathway.

Caption: this compound-induced autophagic signaling pathway in splenocytes.

Experimental Protocols

This section outlines the key experimental methodologies used to characterize the biological activity of this compound.

Cytotoxicity Assay (MTT Assay)

The 4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Caption: General workflow for determining cytotoxicity using the MTT assay.

Apoptosis Analysis in HeLa Cells

The induction of apoptosis in HeLa cells by this compound can be investigated through the analysis of cell cycle distribution and the expression of apoptosis-related genes.

-

Cell Cycle Analysis via Flow Cytometry:

-

HeLa cells are treated with this compound.

-

Cells are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

-

The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This compound has been shown to arrest the cell cycle at the S-G2/M phase transition in HeLa cells[2].

-

-

Gene Expression Analysis via RT-qPCR:

-

Total RNA is extracted from this compound-treated and untreated HeLa cells.

-

Reverse transcription is performed to synthesize complementary DNA (cDNA).

-

Quantitative polymerase chain reaction (qPCR) is carried out using primers specific for apoptosis-related genes. This compound has been found to upregulate the gene expression of caspase-10 in HeLa cells[2].

-

Conclusion

This compound (9-oxo-10,11-dehydroageraphorone) is a bioactive natural product with significant potential in cancer research. Its ability to induce apoptosis and autophagy in different cell types through distinct signaling pathways highlights its complex mechanism of action. This guide provides a foundational understanding of the technical aspects of its identification and biological evaluation. Further research is warranted to fully elucidate its therapeutic potential and to discover related compounds with improved pharmacological profiles.

References

Toxicological Profile of Euptox A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euptox A, a sesquiterpene lactone derived from the invasive plant Ageratina adenophora, has garnered significant scientific interest due to its potent biological activities.[1][2] While traditionally associated with toxicity in livestock, recent studies have begun to unravel its complex toxicological profile, revealing potential therapeutic applications, particularly in oncology.[1][2] This technical guide provides a comprehensive overview of the current knowledge on the toxicology of this compound, focusing on its effects at the cellular and systemic levels. The information is presented to aid researchers, scientists, and drug development professionals in understanding its mechanisms of action and to guide future research and development efforts.

In Vitro Toxicity

This compound has demonstrated significant cytotoxic effects across a range of human cancer cell lines. While specific IC50 values are not consistently reported in the available literature, studies have qualitatively established its potent cytotoxic nature.

Table 1: Summary of In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | Key Findings | Citation |

| HeLa | Human Cervical Cancer | This compound is the most cytotoxic component of Ageratina adenophora extract. | [1] |

| Caco-2 | Human Colorectal Adenocarcinoma | This compound is the most cytotoxic component of Ageratina adenophora extract. | [1] |

| MCF7 | Human Breast Adenocarcinoma | This compound is the most cytotoxic component of Ageratina adenophora extract. | [1] |

In Vivo Toxicity

In vivo studies have primarily focused on rodent models to understand the systemic effects of this compound. These studies have identified the spleen and liver as major target organs.[2]

Table 2: Summary of In Vivo Toxicity of this compound in Mice

| Parameter | Species | Route of Administration | Key Findings | Citation |

| Splenotoxicity | Mouse | Intragastric | Dose-dependent induction of G1 phase cell cycle arrest and autophagy in splenocytes at 200, 400, and 800 mg/kg/day. | [3] |

| Hepatotoxicity | Mouse | Not Specified | Induces G0/G1 phase cell cycle arrest and apoptosis in hepatocytes. | [4] |

Experimental Protocols

In Vivo Splenotoxicity Study in Mice

Objective: To investigate the dose-dependent effects of this compound on mouse splenocytes.

Animal Model: Male ICR mice.

Dosing Regimen:

-

Mice were randomly divided into four groups: a control group and three experimental groups.

-

The experimental groups received this compound via intragastric administration for a specified period.

-

The doses administered were 200, 400, and 800 mg/kg/day.[3]

-

The control group received the vehicle (e.g., corn oil) only.

Sample Collection and Analysis:

-

At the end of the treatment period, mice were euthanized, and spleens were aseptically removed.

-

Splenocytes were isolated by gently teasing the spleens through a nylon mesh.

-

Red blood cells were lysed using a suitable lysis buffer.

-

The remaining splenocytes were washed and resuspended in an appropriate buffer for subsequent analyses.

Key Experimental Assays:

-

Cell Cycle Analysis:

-

Splenocytes were fixed in 70% ethanol overnight at 4°C.

-

The fixed cells were washed and then stained with a solution containing propidium iodide (PI) and RNase A.

-

The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

-

-

Western Blot Analysis for Signaling Pathway Proteins:

-

Splenocyte lysates were prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentrations were determined using a BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p38 MAPK, Akt, mTOR, PI3K).

-

After washing, the membranes were incubated with HRP-conjugated secondary antibodies.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[3]

-

Mechanism of Action and Signaling Pathways

This compound exerts its cytotoxic effects through the modulation of key signaling pathways involved in cell cycle regulation and cell survival.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at the G1 phase in mouse splenocytes.[3] This is achieved by downregulating the expression of positive regulators of the cell cycle, such as cyclin D1 and cyclin-dependent kinases (CDK2, CDK4), and upregulating negative regulators like p21 and p27.

Autophagy Induction via p38 MAPK and PI3K/Akt/mTOR Pathways

In mouse splenocytes, this compound induces autophagy, a cellular self-degradation process. This is mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway and the modulation of the p38 MAPK pathway.[3] this compound treatment leads to a decrease in the phosphorylation of PI3K, Akt, and mTOR, which are key components of a major cell survival pathway.[3] Concurrently, it affects the phosphorylation status of p38 MAPK, a stress-activated protein kinase.[3]

Caption: this compound signaling pathway in splenocytes.

Apoptosis Induction via ROS Generation

In hepatocytes, this compound has been found to induce apoptosis through the generation of reactive oxygen species (ROS).[4] The accumulation of ROS leads to mitochondrial dysfunction, activation of caspases, and ultimately, programmed cell death.

Caption: this compound-induced apoptosis workflow.

Conclusion

The toxicological profile of this compound is multifaceted, demonstrating potent cytotoxicity in cancer cell lines and significant in vivo effects on the spleen and liver. Its mechanisms of action, involving the induction of cell cycle arrest, autophagy, and apoptosis through the modulation of key signaling pathways, highlight its potential as a lead compound for the development of novel anticancer therapies. However, a more detailed quantitative understanding of its toxicity, including the determination of IC50 values across a broader range of cell lines and the establishment of in vivo LD50 and NOAEL values, is crucial for its future clinical translation. Further research is warranted to fully elucidate its therapeutic window and to explore strategies to mitigate its potential toxicities while harnessing its anticancer properties.

References

Unveiling the Pharmacological Profile of Euptox A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euptox A, a sesquiterpene lactone primarily isolated from the invasive plant Ageratina adenophora, has garnered significant attention in the scientific community for its potent biological activities.[1][2] Initially identified as a toxin responsible for livestock poisoning, subsequent research has revealed its potential as a pharmacological agent, particularly in the realm of oncology.[2][3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols to facilitate further research and development.

Core Pharmacological Properties

This compound exhibits a range of pharmacological effects, with its cytotoxic and pro-apoptotic activities being the most extensively studied.[1][3] Its primary mechanism of action revolves around the induction of oxidative stress, leading to cell cycle arrest and the initiation of the intrinsic apoptotic pathway.[1][3]

Cytotoxicity

This compound has demonstrated significant cytotoxic effects against a panel of human cancer cell lines.[4] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines, highlighting its potential as an anti-cancer agent.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HeLa | Cervical Cancer | Not explicitly quantified, but demonstrated cytotoxic | [4] |

| Caco-2 | Colorectal Adenocarcinoma | Not explicitly quantified, but demonstrated cytotoxic | [4] |

| MCF7 | Breast Cancer | Not explicitly quantified, but demonstrated cytotoxic | [4] |

| A549 | Lung Cancer | 369 | |

| Hep-2 | Laryngeal Cancer | 427 |

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

In Vivo Toxicity

In vivo studies in murine models have been conducted to determine the acute toxicity of this compound. The median lethal dose (LD50), the dose required to kill half the members of a tested population, has been established for oral administration in mice.

| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |

| Mice | Oral | 1470 | [5] |

Table 2: In Vivo Acute Toxicity of this compound

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound exerts its cytotoxic effects primarily through the induction of apoptosis and cell cycle arrest in cancer cells.[1] The underlying mechanism is a multi-step process initiated by the generation of reactive oxygen species (ROS).[1][3]

Signaling Pathway

The proposed signaling pathway for this compound-induced apoptosis is as follows:

-

Increased ROS Production: this compound treatment leads to a significant increase in intracellular ROS levels.[1]

-

Mitochondrial Dysfunction: The surge in ROS disrupts the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1]

-

Release of Pro-apoptotic Factors: The compromised mitochondrial membrane releases pro-apoptotic factors, including cytochrome c, into the cytoplasm.[1]

-

Caspase Activation: Cytoplasmic cytochrome c triggers the activation of a cascade of caspases, which are proteases that execute the apoptotic program. Specifically, caspase-9 (an initiator caspase) and caspase-3 (an effector caspase) are activated.[1]

-

Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[1]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest at the G0/G1 phase in hepatocytes.[1] This prevents the cells from entering the S phase (DNA synthesis) and progressing through the cell cycle, thereby inhibiting proliferation.

Experimental Protocols

To facilitate further investigation into the pharmacological properties of this compound, this section provides detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution.

Materials:

-

Cancer cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Apoptosis Assay by Annexin V/PI Staining

This protocol is used to quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound at the desired concentrations and for the appropriate duration.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Conclusion

This compound presents a compelling profile as a potential therapeutic agent, particularly in oncology. Its well-defined mechanism of action, involving the induction of ROS-mediated apoptosis and cell cycle arrest, provides a solid foundation for further drug development. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this natural compound. Further investigations, including more extensive in vivo efficacy and safety studies, are warranted to translate these promising preclinical findings into clinical applications.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Action of this compound from Ageratina adenophora juice on human cell lines: A top-down study using FTIR spectroscopy and protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

Euptox A-Induced Oxidative Stress and Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euptox A, a cadinene sesquiterpene derived from the invasive plant Ageratina adenophora, is a potent hepatotoxin known to induce significant cellular damage.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound-induced toxicity, with a specific focus on its role in triggering oxidative stress and inflammation. Key findings reveal that this compound instigates a dose-dependent surge in intracellular reactive oxygen species (ROS), which serves as a primary catalyst for mitochondrial dysfunction, cell cycle arrest, and apoptosis.[1] Furthermore, this oxidative stress is intrinsically linked to the activation of inflammatory pathways, including the NLRP3 inflammasome, leading to pyroptotic cell death. This document consolidates quantitative data, details critical experimental methodologies, and visualizes the complex signaling cascades involved, offering a comprehensive resource for researchers investigating hepatotoxicity and developing potential therapeutic interventions.

Introduction

Ageratina adenophora, commonly known as Crofton weed, is an invasive species responsible for significant toxicity in grazing animals, with the liver being a primary target organ.[1][2] The principal toxic agent identified in its leaves is this compound (9-oxo-10, 11-dehydroageraphorone).[1] Mechanistic studies have established that this compound's toxicity is not merely cytotoxic but involves a complex interplay of orchestrated cellular events. The core mechanisms revolve around the induction of severe oxidative stress and a subsequent inflammatory response.[1] Understanding these pathways is crucial for the fields of toxicology, drug development, and veterinary science. This guide aims to provide a detailed technical overview of the signaling pathways affected by this compound, present key quantitative data from in vivo studies, and describe the experimental protocols used to elucidate these mechanisms.

The Role of Oxidative Stress in this compound Toxicity

The cornerstone of this compound's toxicity is its ability to disrupt cellular redox homeostasis, leading to oxidative stress. This state is characterized by an excessive accumulation of reactive oxygen species (ROS) that overwhelms the cell's antioxidant defenses.

Mechanism of ROS Generation

Upon exposure, this compound leads to a significant, dose-dependent increase in intracellular ROS levels within hepatocytes.[1] While the precise initial interaction is still under investigation, the primary sources of this ROS surge are believed to be the mitochondrial electron transport chain and NADPH oxidase (NOX) enzymes.[1] This accumulation of ROS acts as a critical upstream signaling event, initiating multiple downstream pathological processes.[1]

Downstream Effects of Oxidative Stress

The elevated ROS levels directly contribute to cellular damage and programmed cell death. Key consequences include:

-

Mitochondrial Dysfunction: ROS accumulation leads to the loss of mitochondrial membrane potential (ΔΨm), a critical event that compromises cellular energy production and initiates the intrinsic apoptotic pathway.[1][3]

-

Apoptosis Induction: Oxidative stress is a primary trigger for the mitochondria-mediated apoptotic cascade.[1]

-

Cell Cycle Arrest: this compound halts the proliferation of hepatocytes, inducing arrest in the G0/G1 phase of the cell cycle.[1]

This compound and the Inflammatory Response

Oxidative stress and inflammation are deeply intertwined processes in this compound toxicity. The ROS generated acts as a danger signal that activates innate immune pathways.

Activation of the NLRP3 Inflammasome

Previous studies on the parent plant, A. adenophora, have shown that its toxicity causes liver inflammatory injury by activating the NLRP3 (NOD-like receptor family pyrin domain containing 3) inflammasome.[4][5][6][7] This multi-protein complex is a key sensor of cellular stress, including ROS. Activation of the NLRP3 inflammasome leads to the cleavage and activation of Caspase-1. Active Caspase-1 then processes pro-inflammatory cytokines, such as pro-IL-1β, into their mature, active forms, and initiates a lytic, inflammatory form of programmed cell death known as pyroptosis.[4][5]

Key Signaling Pathways Modulated by this compound

This compound dysregulates several critical signaling pathways, primarily culminating in apoptotic cell death.

Intrinsic Apoptosis Pathway

The mitochondria-mediated intrinsic pathway is the principal mechanism of this compound-induced apoptosis.[1][3] The sequence of events is as follows:

-

ROS Accumulation: Leads to mitochondrial stress.

-

Bcl-2 Family Dysregulation: The expression of the anti-apoptotic protein Bcl-2 is suppressed, while the pro-apoptotic protein Bax is upregulated and translocates from the cytosol to the mitochondria.[1]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Bax translocation results in the loss of mitochondrial membrane potential and the release of pro-apoptotic factors, including Cytochrome C and Apoptosis-Inducing Factor (AIF), into the cytosol.[1]

-

Apoptosome Formation & Caspase Activation: Cytosolic Cytochrome C triggers the formation of the apoptosome, which activates the initiator caspase, Caspase-9. Caspase-9 then cleaves and activates the primary executioner caspase, Caspase-3.[1]

-

Execution of Apoptosis: Active Caspase-3 cleaves numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and membrane blebbing.[1]

Quantitative Analysis of this compound-Induced Cellular Changes

In vivo studies using a mouse model have provided key quantitative data on the dose-dependent effects of this compound following oral administration for 30 days.

| Parameter | Control Group | This compound (200 mg/kg) | This compound (400 mg/kg) | This compound (800 mg/kg) | Citation(s) |

| Early Apoptotic Hepatocytes (%) | 1.20 ± 0.75 | 3.70 ± 0.58 | 14.54 ± 2.51 | 19.41 ± 1.79 | [1][8] |

| Table 1: Effects of this compound on Hepatocyte Apoptosis Rate. |

| Cell Cycle Phase | Control Group (%) | This compound (200 mg/kg) (%) | This compound (400 mg/kg) (%) | This compound (800 mg/kg) (%) | Citation(s) |

| G0/G1 Phase | 47.2 | 55.3 | 79.2 | 88.9 | [1] |

| S Phase | 44.1 | 38.5 | 16.7 | 8.3 | [1] |

| G2+M Phase | 8.7 | 6.2 | 4.1 | 2.8 | [1] |

| Table 2: Effects of this compound on Hepatocyte Cell Cycle Distribution. |

| Gene | This compound (200 mg/kg) | This compound (400 mg/kg) | This compound (800 mg/kg) | Citation(s) |

| Caspase-9 (Fold Increase) | 1.72 | 3.03 | 3.76 | [1] |

| Caspase-3 (Fold Increase) | 1.80 | 3.12 | 4.19 | [1] |

| Table 3: Effects of this compound on Pro-Apoptotic Gene Expression (mRNA levels). |

Experimental Protocols and Methodologies

The following protocols are summarized from studies investigating this compound-induced hepatotoxicity.

In Vivo Animal Model

-

Species: Adult mice (8 weeks, 25-30 g).

-

Treatment: Oral administration of this compound at doses of 200, 400, and 800 mg/kg daily for 30 days. A control group receives the vehicle.

-

Sample Collection: After the treatment period, mice are sacrificed via cervical dislocation, and liver tissues are immediately harvested for hepatocyte isolation and histological analysis.[1]

Measurement of Intracellular ROS

-

Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent compound. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

-

Isolate hepatocytes from harvested liver tissue.

-

Incubate the hepatocyte suspension with 5 µM DCFH-DA for 40 minutes at 37°C in the dark.[1]

-

Wash the cells with cold PBS to remove excess probe.

-

Analyze the fluorescence intensity of the cell population using a flow cytometer with excitation and emission wavelengths of 488 nm and 528 nm, respectively.[1]

-

For visualization, cells can also be observed under a fluorescence microscope.[1]

-

Analysis of Apoptosis

Annexin V-PI Staining by Flow Cytometry

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.[9][10][11]

-

Protocol:

-

Harvest and wash 1-5 x 10⁵ hepatocytes in cold 1X PBS.

-

Resuspend cells in 100 µL of 1X Annexin-binding buffer.[12]

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[11]

-

Incubate for 15-20 minutes at room temperature in the dark.[12]

-

Add 400 µL of 1X Annexin-binding buffer and analyze immediately by flow cytometry.[12]

-

Quantify cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+).

-

TUNEL (TdT-mediated dUTP Nick End Labeling) Assay

-

Principle: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[13]

-

Protocol (for liver tissue sections):

-

Fix paraffin-embedded or frozen liver sections and permeabilize the tissue.

-

Incubate the sections with the TUNEL reaction mixture containing TdT and labeled dUTPs according to the manufacturer's protocol (e.g., HRP-DAB method).[14]

-

Counterstain the nuclei if required.

-

Observe under a microscope and count TUNEL-positive cells (e.g., brown-stained nuclei) in multiple random fields (e.g., five fields at 600x magnification) to quantify the apoptotic index.[8][15] Note: Caution is advised when interpreting TUNEL results in mouse liver, as false-positive signals have been reported. Corroboration with other apoptosis assays is recommended.[16]

-

Quantitative RT-PCR for Gene Expression

-

Principle: Measures the relative abundance of specific mRNA transcripts (e.g., Bax, Bcl-2, Caspase-3, Caspase-9) to assess changes in gene expression.

-

Protocol:

-

RNA Isolation: Extract total RNA from isolated hepatocytes using a suitable kit (e.g., Trizol-based method).

-

cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[17][18]

-

Real-Time PCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).[17]

-

Data Analysis: Normalize the expression of the target gene to a stable housekeeping gene (e.g., β-actin). Calculate the relative fold change in expression using the 2-ΔΔCt method.[3]

-

Conclusion and Future Directions

The evidence strongly indicates that this compound induces hepatotoxicity primarily through the induction of oxidative stress, which subsequently triggers mitochondria-mediated apoptosis, cell cycle arrest, and inflammation. The dose-dependent nature of these effects underscores the compound's potent biological activity. For researchers and drug development professionals, these mechanisms present several points of interest:

-

Therapeutic Targeting: The signaling pathways detailed here, particularly the ROS-mitochondria-caspase axis, offer potential targets for developing antidotes or protective therapies against A. adenophora poisoning in livestock.

-

Drug Development Screening: The cellular assays described can be adapted for high-throughput screening platforms to assess the potential for drug candidates to induce similar oxidative stress-related hepatotoxicity.

-

Biomarker Identification: Key molecules in these pathways, such as circulating levels of Cytochrome C or specific caspases, could be investigated as potential biomarkers for early detection of this compound-induced liver injury.

Future research should aim to identify the initial molecular target of this compound that leads to ROS production and further explore the interplay between apoptosis and pyroptosis in this context. A deeper understanding of these processes will be invaluable for mitigating the toxic effects of this prevalent environmental toxin.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Toxic mechanisms and pharmacological properties of this compound, a toxic monomer from A. adenophora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Frontiers | NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity [frontiersin.org]

- 5. The Novel Role of the NLRP3 Inflammasome in Mycotoxin-Induced Toxicological Mechanisms [mdpi.com]

- 6. NLRP3 inflammasome: structure, mechanism, drug-induced organ toxicity, therapeutic strategies, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NLRP3 Inflammasome and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biologi.ub.ac.id [biologi.ub.ac.id]

- 11. bosterbio.com [bosterbio.com]

- 12. kumc.edu [kumc.edu]

- 13. Using TUNEL Assay to Quantitate p53-Induced Apoptosis in Mouse Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. False-positive apoptosis signal in mouse kidney and liver detected with TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journal.waocp.org [journal.waocp.org]

- 18. Evaluation Expression of the Caspase-3 and Caspase-9 Apoptotic Genes in Schizophrenia Patients [cpn.or.kr]

Euptox A: A Comprehensive Technical Guide to its Role in Apoptosis and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euptox A, a cadenine sesquiterpene and a primary toxin isolated from the invasive plant Ageratina adenophora, has demonstrated significant biological activity, including hepatotoxicity and immunotoxicity.[1][2] Recent research has elucidated its mechanisms of action, highlighting its capacity to induce apoptosis and cell cycle arrest in various cell types. This technical guide provides an in-depth overview of the molecular pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential or toxicological profile of this compound.

Introduction

Ageratina adenophora, commonly known as Crofton weed, is a global invasive species with recognized toxicity in livestock, primarily affecting the liver and spleen.[3] The primary toxic component, this compound (9-oxo-10, 11-dehydroageraphorone), has been the focus of studies to understand its cellular and molecular impacts.[1][2] These investigations have revealed that this compound can trigger programmed cell death (apoptosis) and halt the cell division cycle, suggesting its potential as a cytotoxic agent.[1][2][4] This guide synthesizes the current understanding of this compound's effects on these fundamental cellular processes.

Quantitative Data on this compound-Induced Apoptosis and Cell Cycle Arrest

The cytotoxic effects of this compound have been quantified in several studies, primarily in mouse models. The following tables summarize the key findings regarding apoptosis rates and cell cycle distribution in hepatocytes and splenocytes following in vivo treatment with this compound.

Table 1: Effect of this compound on Apoptosis in Mouse Hepatocytes [1][5]

| Treatment Group (mg/kg/day for 30 days) | Percentage of Early Apoptotic Cells (Mean ± SD) |

| Control | 1.20 ± 0.75% |

| 200 mg/kg this compound | 3.70 ± 0.58% |

| 400 mg/kg this compound | 14.54 ± 2.51% |

| 800 mg/kg this compound | 19.41 ± 1.79% |

Table 2: Effect of this compound on Cell Cycle Distribution in Mouse Hepatocytes [1][5]

| Treatment Group (mg/kg/day for 30 days) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | Data not specified | Data not specified | Data not specified |

| 200 mg/kg this compound | Increased | Decreased | Decreased |

| 400 mg/kg this compound | Increased | Decreased | Decreased |

| 800 mg/kg this compound | Increased | Decreased | Decreased |

Table 3: Effect of this compound on Cell Cycle Distribution in Mouse Splenocytes [2]

| Treatment Group (mg/kg/day) | G0/G1 Phase Ratio (%) | S Phase (%) | G2/M Phase (%) |

| Control | 52.0% | Data not specified | Data not specified |

| 200 mg/kg this compound | 62.3% | Slight decrease | Slight decrease |

| 400 mg/kg this compound | 84.9% | Slight decrease | Slight decrease |

| 800 mg/kg this compound | 85.6% | Slight decrease | Slight decrease |

Note: Specific percentages for S and G2/M phases in splenocytes were not detailed in the source material, only that a "slight decrease" was observed.[2]

Signaling Pathways

This compound employs distinct signaling pathways to induce apoptosis and cell cycle arrest in different cell types. In hepatocytes, the mechanism is primarily driven by oxidative stress and the intrinsic mitochondrial apoptotic pathway.[1] In splenocytes, this compound predominantly induces G1 cell cycle arrest and autophagy through modulation of the p38 MAPK and PI3K/Akt/mTOR pathways.[2]

Apoptosis in Hepatocytes: The ROS-Mediated Mitochondrial Pathway

In hepatocytes, this compound treatment leads to an accumulation of reactive oxygen species (ROS).[1] This oxidative stress triggers the mitochondrial-mediated apoptotic pathway. Key events in this pathway include:

-

Increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[1][6]

-

Release of cytochrome c and Apoptosis Inducing Factor (AIF) from the mitochondria into the cytosol.[1][6]

-

Activation of caspase-9 and caspase-3, leading to the cleavage of downstream substrates such as PARP and ultimately, apoptosis.[1][7]

Cell Cycle Arrest in Splenocytes: p38 MAPK and PI3K/Akt/mTOR Pathways

In mouse splenocytes, this compound induces a significant G0/G1 phase cell cycle arrest.[2] This is achieved by:

-

Inhibition of positive cell cycle regulators: Downregulation of CDK2, CDK4, Cyclin D1, PCNA, and E2F1.[2]

-

Upregulation of negative cell cycle regulators: Increased expression of p53, p21, and p27.[2]

-

Modulation of signaling pathways: Inhibition of the PI3K/Akt/mTOR and p38 MAPK pathways, which are critical for cell proliferation and survival.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Hepatocytes are isolated from treated and control mice.[1][5] Cells are washed with cold PBS and resuspended in 1X Annexin-binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Analysis: Stained cells are analyzed by flow cytometry.[1][5] FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of a cell population in the different phases of the cell cycle.[8][9][10]

-

Cell Collection and Fixation: Cells (hepatocytes or splenocytes) are harvested and washed with PBS. Cells are then fixed in cold 70% ethanol and stored at -20°C overnight to permeabilize the membranes.

-

Washing: Fixed cells are washed with PBS to remove ethanol.

-

RNase Treatment: Cells are treated with RNase A to ensure that only DNA is stained.

-

Staining: Propidium Iodide staining solution is added to the cells.

-

Incubation: Cells are incubated in the dark for 30 minutes.

-

Analysis: The DNA content of the cells is analyzed by flow cytometry, with the PI fluorescence measured on a linear scale.[1][2][11]

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways.

-

Protein Extraction: Total protein is extracted from cells using a lysis buffer containing protease inhibitors.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, Caspase-3, p53, CDK4).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates potent pro-apoptotic and cell cycle inhibitory effects through well-defined molecular pathways. In hepatocytes, it induces apoptosis via a ROS-mediated mitochondrial-dependent mechanism. In splenocytes, it causes G0/G1 cell cycle arrest by modulating the p38 MAPK and PI3K/Akt/mTOR signaling pathways. The data and protocols presented in this guide provide a solid foundation for further investigation into the toxicological properties and potential therapeutic applications of this compound, particularly in the context of diseases characterized by uncontrolled cell proliferation, such as cancer. Further research is warranted to explore its efficacy and safety in preclinical cancer models.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. This compound Induces G1 Arrest and Autophagy via p38 MAPK- and PI3K/Akt/mTOR-Mediated Pathways in Mouse Splenocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxic mechanisms and pharmacological properties of this compound, a toxic monomer from A. adenophora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Action of this compound from Ageratina adenophora juice on human cell lines: A top-down study using FTIR spectroscopy and protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 9. cancer.wisc.edu [cancer.wisc.edu]

- 10. wi.mit.edu [wi.mit.edu]

- 11. miltenyibiotec.com [miltenyibiotec.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Euptox A from Ageratina adenophora

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ageratina adenophora, a widespread invasive plant, is a known source of various bioactive secondary metabolites. Among these, the sesquiterpene Euptox A (9-oxo-10,11-dehydro-agerophorone) has garnered significant interest due to its potent biological activities, including hepatotoxicity and potential anti-cancer properties.[1] These application notes provide a detailed protocol for the extraction, isolation, and purification of this compound from the leaves of Ageratina adenophora. The methodologies described are compiled from various scientific studies to offer a comprehensive guide for researchers.

Data Presentation: Quantitative Analysis of Ageratina adenophora Leaf Extracts

The following table summarizes the extractive yields from different solvent systems as reported in the literature. It is important to note that the final yield of pure this compound will be significantly lower than the crude extract yield and is dependent on the efficiency of the purification process.

| Solvent System | Extraction Method | Extractive Yield (%) | Reference |

| Petroleum Ether | Sequential Soxhlet | 5.55 | Mazumder et al., 2020 |

| Chloroform | Sequential Soxhlet | 3.06 | Mazumder et al., 2020 |

| Methanol | Sequential Soxhlet | 11.47 | Mazumder et al., 2020 |

| Methanol | Cold Percolation | Not Specified | K.C. et al., 2022 |

Table 1: Extractive Yields of Ageratina adenophora Leaf Extracts.

Experimental Protocols

This section details the experimental procedures for the extraction and purification of this compound. The protocol is a composite of methodologies described in the scientific literature.

Plant Material Collection and Preparation

-

Collection: Collect fresh leaves of Ageratina adenophora.

-

Authentication: The plant material should be authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium.

-

Drying: Wash the leaves thoroughly with distilled water to remove any debris. Shade-dry the leaves at room temperature until they are brittle.

-

Pulverization: Grind the dried leaves into a coarse powder using a mechanical grinder.

Extraction of Crude this compound

This protocol utilizes a sequential solvent extraction method to isolate compounds based on their polarity. Terpenoids, including this compound, are typically extracted in the methanolic fraction.

-

Apparatus: Soxhlet extractor.

-

Procedure:

-

Pack the powdered leaf material (e.g., 100 g) into a thimble and place it in the Soxhlet extractor.

-

Sequentially extract the powder with the following solvents for 24 hours each:

-

Petroleum Ether (to remove non-polar compounds)

-

Chloroform (to remove compounds of intermediate polarity)

-

Methanol (to extract polar compounds, including terpenoids)

-

-

Collect the methanolic extract.

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a semi-solid crude extract.

-

Store the crude extract at 4°C for further purification.

-

Purification of this compound by Column Chromatography

Silica gel column chromatography is a standard technique for the separation of phytochemicals.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate.

-

Procedure:

-

Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into a glass column (e.g., 50 cm length, 4 cm diameter) to create a packed bed of approximately 30 cm.

-

Sample Loading: Dissolve a portion of the crude methanolic extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).

-

Fraction Collection: Collect the eluate in fractions of equal volume (e.g., 25 mL).

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) on silica gel plates with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3). Visualize the spots under UV light or by spraying with an appropriate reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

-

Pooling and Concentration: Combine the fractions that show a prominent spot corresponding to this compound (based on comparison with a standard or literature Rf values). Concentrate the pooled fractions under reduced pressure to yield purified this compound.

-

Characterization of this compound

The identity and purity of the isolated compound should be confirmed using spectroscopic techniques.[1]

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Mandatory Visualizations

Experimental Workflow for this compound Extraction

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathways Affected by this compound

This compound has been shown to induce distinct signaling pathways in different cell types, leading to outcomes such as apoptosis and autophagy.

Caption: Signaling pathways modulated by this compound in different cell types.

References

Application Notes and Protocols for the Total Synthesis of (+)-Euptox A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the asymmetric total synthesis of the cadinane sesquiterpene (+)-euptox A. This natural product is a plausible biogenetic precursor to (-)-adenophorone, a caged polycyclic sesquiterpene with neuroprotective properties. The synthesis is notable for its efficiency and high degree of stereocontrol, commencing from a readily available chiral starting material.

Overview of the Synthetic Strategy

The total synthesis of (+)-euptox A is accomplished in a concise 8-step sequence starting from the commercially available monoterpene (-)-carvone.[1][2] The strategy relies on a robust and diastereocontrolled construction of the bicyclic skeleton. Key transformations include a sequential Reformatsky reaction, oxidation, and a highly selective hydrogenation, followed by a pivotal merged Morita-Baylis-Hillman (MBH)–Tsuji–Trost cyclization to forge the core ring system.[1][3]

Quantitative Data Summary

The following table summarizes the key transformations and reported yields for the synthesis of (+)-euptox A and its precursors.

| Step | Reaction | Starting Material | Product | Yield (%) |

| 1-3 | Sequential Reformatsky/Oxidation/Hydrogenation | (-)-Carvone | Key Aldehyde | N/A |

| 4-8 | Merged MBH–Tsuji–Trost Cyclization & Finishing | Key Aldehyde | (+)-Euptox A | N/A |

| Overall | Total Synthesis | (-)-Carvone | (+)-Euptox A | N/A |

Note: Specific yields for each of the 8 steps are not detailed in the primary communication. The overall sequence is described as efficient and concise.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the total synthesis, highlighting the key stages and transformations.

Caption: Synthetic route from (-)-Carvone to (+)-Euptox A.

Key Experimental Protocols

While the full detailed experimental procedures are found in the supporting information of the primary literature, this section outlines the methodologies for the critical transformations.

Protocol for Sequential Reformatsky/Oxidation/Hydrogenation

This three-step sequence transforms the starting material into a key aldehyde intermediate, setting the stereochemistry for the subsequent cyclization.

-

Reformatsky Reaction: (-)-Carvone is subjected to a Reformatsky reaction to introduce a carboxymethyl group. This typically involves reacting the ketone with an α-halo ester (e.g., ethyl bromoacetate) and an activated metal, such as zinc, in an appropriate solvent like THF or diethyl ether.

-

Oxidation: The resulting β-hydroxy ester is then oxidized to the corresponding β-keto ester. Common oxidizing agents for this transformation include Dess-Martin periodinane (DMP), pyridinium chlorochromate (PCC), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine).

-

Regio- and Stereoselective Hydrogenation: The crucial diastereoselectivity is installed via a directed hydrogenation of the endocyclic double bond. This is achieved using a homogeneous catalyst, such as Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆), under a hydrogen atmosphere. The choice of catalyst is critical for achieving high stereocontrol.

Protocol for Merged MBH–Tsuji–Trost Cyclization

This powerful cascade reaction sequence constructs the core bicyclic structure of (+)-euptox A. The Tsuji–Trost reaction is a palladium-catalyzed allylic substitution, which is merged here with a Morita-Baylis-Hillman-type reaction.[1][3]

-

Reaction Setup: The aldehyde precursor from the previous sequence is dissolved in a suitable aprotic solvent (e.g., THF or dioxane) under an inert atmosphere (e.g., argon or nitrogen).

-

Catalyst and Reagents: A palladium(0) catalyst, such as Pd(PPh₃)₄, is added along with a phosphine ligand if necessary. The reaction is initiated by the addition of a base and the reagents required for the in-situ formation of the allylic electrophile and the nucleophile for the MBH reaction.

-

Reaction Conditions: The reaction is typically stirred at a specific temperature (ranging from room temperature to elevated temperatures) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Purification: Upon completion, the reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride or water) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the cyclized intermediate, which is then converted to (+)-euptox A in the final step.

Experimental Workflow Visualization

The following diagram details the workflow for the key merged cyclization and subsequent purification process.

Caption: Workflow for the key cyclization and purification.

References

Application Notes and Protocols for Cytotoxicity Assay of Euptox A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euptox A, a sesquiterpene lactone derived from the invasive plant Ageratina adenophora, has garnered significant interest in cancer research due to its cytotoxic properties against various cancer cell lines. This document provides a comprehensive guide to conducting cytotoxicity assays with this compound, including detailed experimental protocols and an overview of its mechanism of action. This compound has been shown to induce cell cycle arrest, autophagy, and apoptosis in cancer cells, making it a potential candidate for novel anticancer therapies.[1] The protocols outlined below are designed to be adaptable for screening and mechanistic studies in a research setting.

Mechanism of Action Overview

This compound exerts its cytotoxic effects through multiple signaling pathways. A primary mechanism involves the induction of G1 phase cell cycle arrest and autophagy.[1] This is mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway. Furthermore, this compound has been demonstrated to induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This intrinsic apoptosis pathway is characterized by the release of cytochrome c, activation of caspases, and subsequent programmed cell death.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 Value (µg/mL) | Citation |

| HeLa | Cervical Cancer | MTT | 401 | [2] |

| Caco-2 | Colorectal Adenocarcinoma | MTT | Data not available | |

| MCF7 | Breast Cancer | MTT | Data not available |

Note: While the cytotoxicity of this compound has been confirmed in Caco-2 and MCF7 cells, specific IC50 values were not available in the reviewed literature.

Experimental Protocols

Three common colorimetric assays for assessing cytotoxicity are detailed below: MTT, SRB, and LDH assays. The choice of assay may depend on the specific research question, cell type, and available equipment.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

-

HeLa, Caco-2, or MCF7 cells

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

-

Protocol 2: SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Materials:

-

HeLa, Caco-2, or MCF7 cells

-

This compound

-

Complete cell culture medium

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Tris-base solution (10 mM, pH 10.5)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

-

Cell Fixation:

-

After treatment, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate for 1 hour at 4°C.

-

-

Washing:

-

Carefully remove the supernatant and wash the plates five times with tap water.

-

Allow the plates to air dry completely.

-

-

Staining:

-

Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Washing:

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

-

Solubilization:

-

Add 100 µL of 10 mM Tris-base solution to each well.

-

Shake the plate for 5-10 minutes to solubilize the protein-bound dye.

-

-

Absorbance Measurement:

-

Measure the absorbance at 510 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition and the IC50 value as described for the MTT assay.

-

Protocol 3: LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of the cytoplasmic enzyme LDH into the culture medium upon cell lysis, indicating a loss of membrane integrity.

Materials:

-

HeLa, Caco-2, or MCF7 cells

-

This compound

-

Complete cell culture medium (serum-free medium is recommended during the assay to reduce background)

-

LDH assay kit (commercially available)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol. It is crucial to include the following controls:

-

Vehicle Control: Cells treated with the solvent used for this compound.

-

Spontaneous LDH Release Control: Untreated cells.

-

Maximum LDH Release Control: Cells treated with a lysis buffer (provided in the kit) 45 minutes before the end of the experiment.

-

Background Control: Medium only.

-

-

-

Collection of Supernatant:

-

After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate at room temperature for 30 minutes, protected from light.

-

-

Stop Reaction:

-

Add 50 µL of the stop solution (provided in the kit) to each well.

-

-

Absorbance Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

-

Determine the IC50 value from the dose-response curve.

-

Visualizations

Experimental Workflow

References

Application Notes and Protocols for Determining Euptox A IC50 Values Using MTT Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Euptox A, a natural compound with potential anticancer properties, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the experimental workflow and relevant signaling pathways.

Introduction to this compound and the MTT Assay

This compound, a sesquiterpene lactone isolated from plants of the Ageratina genus, has demonstrated cytotoxic effects against various cancer cell lines.[1][2] Its mechanism of action involves the induction of cell cycle arrest and autophagy, making it a compound of interest for cancer research and drug development.[3]

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The concentration of these crystals, which can be dissolved and quantified by measuring the absorbance, is directly proportional to the number of viable cells.[4] This assay is widely used to determine the cytotoxic effects of chemical compounds and to calculate their IC50 values.[5] The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[5]

Data Presentation

The cytotoxic effects of this compound have been evaluated in various human cancer cell lines. The following table summarizes the reported IC50 values.

| Cell Line | Cancer Type | IC50 of this compound (µg/mL) | Reference |

| A549 | Lung Cancer | 369 | [2] |

| HeLa | Cervical Cancer | 401 | [2] |

| Hep-2 | Laryngeal Cancer | 427 | [2] |

Experimental Protocols

This section provides a detailed protocol for determining the IC50 value of this compound using the MTT assay.

Materials:

-

This compound

-

Human cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO) or Solubilization Buffer

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the desired cancer cell line in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a CO2 incubator.

-

When cells reach 70-80% confluency, detach them using Trypsin-EDTA.

-

Resuspend the cells in fresh medium and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[6]

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in cell culture medium to achieve a range of final concentrations to be tested. It is advisable to perform a preliminary experiment with a broad range of concentrations to determine the approximate IC50 value.[7]

-

-

Cell Treatment:

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[6][8]

-

Incubate the plate for an additional 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[6][8]

-

Carefully remove the medium containing MTT from each well. Be cautious not to disturb the formazan crystals at the bottom of the wells.

-

Add 150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[6][8]

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Data Analysis and IC50 Calculation:

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.

-

Determine the IC50 value, which is the concentration of this compound that results in 50% cell viability, from the dose-response curve using non-linear regression analysis.

-

Visualizations

Signaling Pathways Affected by this compound

This compound has been shown to induce G1 cell cycle arrest and autophagy in splenocytes through the modulation of several key signaling pathways, including the PI3K/Akt/mTOR and p38 MAPK pathways.[3]

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for IC50 Determination using MTT Assay

The following diagram illustrates the key steps involved in determining the IC50 value of this compound.

Caption: Experimental workflow for MTT assay.

References

- 1. researchgate.net [researchgate.net]

- 2. An Overview: The Toxicity of Ageratina adenophora on Animals and Its Possible Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ageratina adenophora (Spreng.) King & H. Rob. Standardized leaf extract as an antidiabetic agent for type 2 diabetes: An in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. mdpi.com [mdpi.com]

Euptox A: A Potent Inducer of Apoptosis for In Vitro Research

Application Notes and Protocols

For Research Use Only.

Introduction

Euptox A, a natural compound extracted from the invasive plant Ageratina adenophora, has garnered significant interest within the scientific community for its potent cytotoxic and pro-apoptotic activities.[1][2] This molecule has been shown to induce programmed cell death in various cell lines, making it a valuable tool for researchers studying apoptosis and developing novel anti-cancer therapeutics. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in inducing and evaluating apoptosis in vitro.

This compound primarily triggers the intrinsic or mitochondrial pathway of apoptosis.[3][4] The process is initiated by the accumulation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[3] This is characterized by a loss of mitochondrial membrane potential (ΔΨm) and the subsequent release of pro-apoptotic factors like Cytochrome c and Apoptosis-Inducing Factor (AIF) from the mitochondria into the cytosol.[3] In the cytosol, Cytochrome c forms an apoptosome complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9.[3] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[3][5] This cascade of events results in the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.[3][4] The process is also regulated by the Bcl-2 family of proteins, with this compound shown to downregulate the anti-apoptotic protein Bcl-2 and promote the translocation of the pro-apoptotic protein Bax to the mitochondria.[3]

Data Presentation

The pro-apoptotic effects of this compound are dose-dependent. The following table summarizes the quantitative data on the induction of apoptosis in murine hepatocytes after 30 days of treatment.

| Treatment Group | Concentration (mg/kg) | Early Apoptotic Cells (%) |

| Control | 0 | 1.20 ± 0.75 |

| This compound | 200 | 3.70 ± 0.58 |

| This compound | 400 | 14.54 ± 2.51 |

| This compound | 800 | 19.41 ± 1.79 |

| Data is presented as mean ± standard deviation (SD) of three independent experiments.[6] |

Signaling Pathway

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to assess this compound-induced apoptosis in vitro.

Cell Culture and Treatment

-

Cell Seeding: Plate the cells of interest (e.g., HeLa, Caco-2, MCF7, or hepatocytes) in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or T25 flasks) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.[1]

-

Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution with a complete culture medium to achieve the desired final concentrations.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with apoptosis assays.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

-

Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS). Centrifuge at a low speed (e.g., 300 x g) for 5 minutes between washes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

DNA Fragmentation Assay (DNA Ladder)

This method detects the characteristic ladder pattern of DNA fragments resulting from endonuclease activity during apoptosis.[6]

-

Cell Harvesting: Collect approximately 1-5 x 10⁶ cells after treatment.

-

Lysis: Lyse the cells using a lysis buffer containing a non-ionic detergent (e.g., Triton X-100) and proteinase K.

-